Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate
Description
Electronic and Steric Modulation via Fluorine Substitution
Fluorine’s high electronegativity and small atomic radius make it uniquely suited for fine-tuning piperidine-based drug candidates. The 5-fluorine substitution in tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate induces a dipole moment that alters electron density across the piperidine ring, enhancing binding affinity to target proteins. For example, in PCAF (p300/CBP-associated factor) bromodomain inhibitors, fluorination at the 5-position of the piperidine ring improved selectivity over BET bromodomains by 100-fold compared to non-fluorinated analogs.
The steric effects of fluorine also play a critical role. Unlike bulkier substituents, fluorine minimally disrupts molecular conformation while preventing unwanted metabolic oxidation. In Bruton’s tyrosine kinase (BTK) inhibitors, fluorinated piperidine linkers demonstrated 10-fold higher metabolic stability in human liver microsomes compared to their non-fluorinated counterparts.
Table 1: Impact of Fluorine Substitution on Piperidine-Based Drug Candidates
| Position | Target Class | Effect on IC₅₀ | Metabolic Stability (HLM t₁/₂) |
|---|---|---|---|
| 3 | GABAₐ receptor modulators | 2.5× improvement | 45 min → 68 min |
| 5 | PCAF bromodomain inhibitors | 7.4 pIC₅₀ | >120 min |
| 4 | T-type calcium channel blockers | 0.1 nM | 22 min → 41 min |
Data derived from studies on analogous fluorinated piperidines.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8(5-13)4-9(12)7-14/h8-9H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXUKFGULJLRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857250 | |
| Record name | tert-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374655-64-7 | |
| Record name | tert-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in developing pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the amino group allows for hydrogen bonding interactions with biological macromolecules, facilitating studies on enzyme-substrate interactions and protein-ligand binding dynamics.
Medicine
The compound shows promise as a precursor for drug development, particularly in targeting neurological disorders. Its ability to modulate receptor activity and enhance binding affinity makes it a candidate for designing novel therapeutics aimed at conditions such as depression and anxiety.
Case Study 1: Neuropharmacological Applications
Research has indicated that derivatives of this compound exhibit significant activity in modulating neurotransmitter systems. A study demonstrated its efficacy in enhancing serotonin receptor activity, suggesting potential applications in treating mood disorders.
Case Study 2: Enzyme Interaction Studies
In vitro studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its role as a lead compound for developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Piperidine Derivatives
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1373502-92-1) Key Differences: Features two fluorine atoms at position 3 and an aminomethyl group at position 5 (vs. single fluorine at position 5 in the target compound).
(3S,5R)-Tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9) Key Differences: Contains a trifluoromethyl (-CF3) group at position 5 and an amino (-NH2) group at position 3 (vs. aminomethyl and fluorine in the target). Impact: The electron-withdrawing CF3 group enhances metabolic stability and may act as a bioisostere for polar groups in drug design. The amino group offers stronger basicity compared to aminomethyl.
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate (B59660) Key Differences: Substitutes the aminomethyl group at position 3 with a primary amino (-NH2) group. Impact: Reduced steric hindrance and altered hydrogen-bonding capacity, which could influence solubility and target engagement.
Azetidine Derivatives
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
- Key Differences : Four-membered azetidine ring with hydroxymethyl (-CH2OH) and fluorine at position 3.
- Impact : The smaller ring introduces conformational rigidity, while the hydroxymethyl group enhances hydrophilicity, making it suitable for solubility-driven applications.
Tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (CAS: 1408074-60-1) Key Differences: Azetidine core with methylaminomethyl (-CH2NHCH3) and fluorine at position 3.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine structure with a tert-butyl group, an amino group, and a fluorine atom at specific positions. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key metabolic pathways. Some proposed mechanisms include:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those related to the central nervous system (CNS).
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes that play roles in cancer progression or inflammatory pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer)
- IC50 Values : Ranged from 19.9 µM to 75.3 µM, indicating significant inhibition of cell proliferation compared to control groups .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects. In a study involving animal models, it was observed that:
- Administration of the compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- The mechanism appears to involve inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .
Study 1: In Vitro Anticancer Activity
A recent study investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 19.9 | Induction of apoptosis |
| OVCAR-3 | 43.9 | Cell cycle arrest |
The study concluded that the compound could serve as a lead compound for developing new anticancer therapies .
Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of induced inflammation, the administration of this compound resulted in:
| Treatment Group | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treated | 70 | 90 |
This reduction in cytokine levels suggests a significant anti-inflammatory effect, providing a basis for further exploration in inflammatory diseases .
Q & A
Basic Research Question
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber glass containers to prevent light-induced degradation .
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Solubility in DMSO (≥50 mg/mL) facilitates aliquot preparation to minimize freeze-thaw cycles .
What computational or experimental methods are utilized to predict the metabolic pathways of this compound?
Advanced Research Question
- In Silico Prediction : Tools like MetaSite or GLORY predict phase I/II metabolism (e.g., oxidative deamination, glucuronidation) .
- In Vitro Assays : Incubation with human liver microsomes (HLMs) and NADPH cofactors, followed by LC-HRMS, identifies metabolites like 5-fluoropiperidine-3-carboxylic acid .
- Isotope Labeling : ¹⁸O or ²H isotopes track metabolic transformations via mass shift analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
